Product packaging for 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione(Cat. No.:CAS No. 2171110-69-1)

6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione

Cat. No.: B2606068
CAS No.: 2171110-69-1
M. Wt: 154.121
InChI Key: JCBMWZOVLSJQLX-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-furo[3,4-c]pyran-1,3-dione is a specialized heterocyclic building block of significant interest in synthetic and medicinal chemistry. This compound features a fused furo[3,4-c]pyran core, a privileged structure frequently found in the synthesis of complex molecules with potential biological activity . The presence of the 1,3-dione moiety provides reactive handles for further chemical diversification, making it a versatile intermediate for constructing libraries of drug-like compounds. Researchers can utilize this scaffold in multicomponent reactions and other efficient synthetic protocols to rapidly generate structural diversity . Its rigid bicyclic structure is valuable for exploring structure-activity relationships in drug discovery campaigns. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B2606068 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione CAS No. 2171110-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBMWZOVLSJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171110-69-1
Record name 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione
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Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 4h Furo 3,4 C Pyran 1,3 Dione

Reaction Pathways Involving the Dione (B5365651) Functionality

The 1,3-dione moiety is part of a cyclic anhydride (B1165640) system, which is analogous to glutaric anhydride. nist.gov This functionality is characterized by two electrophilic carbonyl carbons, making it susceptible to attack by nucleophiles. The strain within the five-membered lactone ring also influences its reactivity, promoting ring-opening reactions.

The carbonyl groups of the anhydride are prime targets for nucleophilic attack. Reactions with nucleophiles such as amines, alcohols, and organometallic reagents can lead to the formation of a variety of derivatives. For instance, the reaction of similar furo[3,2-c]pyran-3,4-dione systems with amines has been shown to proceed via an intramolecular cyclocondensation. researchgate.net While specific studies on 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione are limited, analogous reactions with other cyclic anhydrides suggest that initial nucleophilic addition to one carbonyl group would be followed by either ring-opening or further reaction at the second carbonyl, depending on the nucleophile and reaction conditions.

The cyclic anhydride ring is readily opened by various nucleophiles, a characteristic reaction of this functional group. This process involves the cleavage of a carbon-oxygen bond within the anhydride ring, leading to the formation of dicarboxylic acid derivatives.

Common nucleophiles and the expected products from the ring-opening of this compound are detailed below:

NucleophileReagent ExampleProduct Type
WaterH₂ODicarboxylic acid
AlcoholsROH (e.g., Methanol)Monoester
AminesRNH₂ (e.g., Aniline)Monoamide (Amic acid)
ThiolsRSHMonothioester

This type of reaction is fundamental in synthetic chemistry for converting cyclic anhydrides into more complex molecules. For example, the reaction with an amine would yield a carboxylic acid and an amide function, providing two distinct handles for further synthetic manipulations. The reaction of N′(aryl)benzothiohydrazides with related thieno[2,3-b]thiopyran derivatives under basic conditions proceeds via a ring-opening mechanism. researchgate.net

Cycloaddition Reactions of the Furo[3,4-c]pyran Core

The furan (B31954) component of the fused ring system can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring is, however, influenced by the electron-withdrawing nature of the attached anhydride group.

The furan ring system can act as a diene in [4+2] cycloaddition reactions, a cornerstone of synthetic organic chemistry for the construction of six-membered rings. nih.govprinceton.edu Despite the presence of electron-withdrawing substituents, which typically reduce the reactivity of furans in normal electron-demand Diels-Alder reactions, these cycloadditions can still be achieved, often under specific conditions. rsc.org For instance, the use of aqueous media can promote Diels-Alder reactions even with electron-poor furans by providing a thermodynamic driving force. rsc.org

A highly efficient method for synthesizing derivatives of the 6,7-dihydro-4H-furo[3,4-c]pyran skeleton involves a palladium-catalyzed formal (3 + 3) allylic cycloaddition of 2-butene-1,4-diols with 2-(1-alkynyl)-2-alken-1-ones. nih.govfigshare.comdicp.ac.cn This tandem heterocyclization/cross-coupling process is initiated by the generation of a π-allyl palladium species from the 2-butene-1,4-diol. figshare.comresearchgate.net

Control over regioselectivity and diastereoselectivity is a critical aspect of cycloaddition reactions. In the context of the furo[3,4-c]pyran core, the substitution pattern on both the furan (diene) and the reacting partner (dienophile or dipole) dictates the orientation and stereochemical outcome of the reaction.

In palladium-catalyzed (3 + 3) cycloadditions used to form the furo[3,4-c]pyran skeleton, high levels of regio- and diastereoselectivity have been achieved, with diastereomeric ratios often exceeding 20:1. nih.govfigshare.com The observed selectivity is attributed to the specific mechanism of the palladium-catalyzed cycle.

For 1,3-dipolar cycloadditions, the orientation of the addition is influenced by both electronic and steric factors. The regiochemistry can often be explained by the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the reactants. researchgate.net In some cases, the presence of a substituent, such as a bromine atom on a reacting quinone, can effectively direct the regiochemical outcome of the cycloaddition, independent of orbital coefficient values. researchgate.net The study of cycloadditions with related 7-heteronorbornadienes also highlights that the reaction pathway can be controlled to favor addition across a specific double bond, leading to distinct regioisomers. researchgate.net

Electrophilic and Radical Transformations

Information regarding electrophilic and radical transformations specifically on this compound is not extensively documented. However, the reactivity can be inferred from the behavior of its constituent parts. The furan ring is generally susceptible to electrophilic substitution, although the electron-withdrawing anhydride may deactivate the ring towards this type of reaction. Radical reactions would likely initiate at the allylic positions of the dihydro-pyran ring or could involve the furan double bonds, depending on the specific radical species and reaction conditions.

Transition Metal-Catalyzed Transformations

The furo[3,4-c]pyran scaffold serves as a versatile substrate in a variety of transition metal-catalyzed reactions, enabling the construction of complex, polycyclic systems with high degrees of stereochemical control.

Palladium-Catalyzed Processes

Palladium catalysis has been effectively utilized for the synthesis of derivatives of the 6,7-dihydro-4H-furo[3,4-c]pyran skeleton. A notable example is the highly regio- and diastereoselective synthesis of 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives. This transformation is achieved through a palladium-catalyzed formal (3+3) allylic cycloaddition of 2-butene-1,4-diols with 2-(1-alkynyl)-2-alken-1-ones. nih.govfigshare.com The reaction proceeds with high efficiency, affording the desired products with a diastereomeric ratio greater than 20:1. nih.gov

The key to this successful cycloaddition is the generation of a π-allyl palladium intermediate from the 2-butene-1,4-diol via direct cleavage of a C-OH bond. nih.govfigshare.com This species then undergoes a tandem heterocyclization/cross-coupling sequence to yield the final product. nih.gov

Below is a table summarizing the optimized conditions for this process:

Table 1: Optimized Reaction Conditions for Pd-Catalyzed (3+3) Allylic Cycloaddition
ParameterConditionReference
CatalystPd2(dba)3·CHCl3 researchgate.net
Ligandc-Hex-Biphos researchgate.net
SolventToluene researchgate.net
Temperature100 °C researchgate.net
Key Substrates2-Butene-1,4-diols, 2-(1-Alkynyl)-2-alken-1-ones nih.gov

Related palladium-catalyzed intramolecular Heck reactions are also employed in the synthesis of fused pyran rings, demonstrating the versatility of this metal in constructing such heterocyclic systems. espublisher.com

Gold-Catalyzed Reactions

While gold catalysis is a powerful tool for the synthesis of various furan and pyran derivatives, specific literature detailing the transformation or synthesis of this compound using gold catalysts is not prominent. Gold catalysts are known to activate alkynes, allenes, and olefins towards nucleophilic attack, but direct applications to this specific dione system are not widely reported.

Ruthenium-Catalyzed Coupling Reactions

Ruthenium catalysts are versatile for a range of organic transformations, including C-H activation and coupling reactions. nih.govrsc.org For instance, ruthenium has been shown to catalyze the efficient three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide to provide pyranones. organic-chemistry.org However, specific studies employing ruthenium catalysts for coupling reactions directly involving the this compound scaffold have not been extensively documented in the surveyed scientific literature. The unique reactivity offered by ruthenium, particularly in C-H functionalization, suggests a potential area for future investigation with this substrate. nih.gov

Oxidative Carbonylation and Double Cyclization Mechanisms

The synthesis of related furo-pyran dione structures can be achieved through palladium-catalyzed carbonylative double cyclization reactions. These processes typically involve substrates containing both hydroxyl and unsaturated functionalities, which undergo sequential cyclization and carbon monoxide insertion steps. While not a direct transformation of this compound itself, the mechanisms provide insight into the formation of its core structure.

For example, thiophenecarboxylic acids bearing an ω-hydroxyalkynyl substituent can undergo a PdI₂/KI-catalyzed oxidative carbonylation. The proposed mechanism involves an initial 6-endo-dig cyclization initiated by the carboxylic group, followed by a cyclocarbonylation step to form complex fused systems, including pyrano[4,3-b]thieno[2,3-d]pyran-4,9-dione derivatives. This highlights a powerful strategy for building complex heterocyclic molecules from simple, functionalized starting materials.

Ring Rearrangement Metathesis (RRM) in Dihydrofuran and Dihydropyran Formation

Ring-rearrangement metathesis (RRM) is a powerful synthetic strategy for the transformation of cyclic olefins into new ring systems. However, a review of the current literature does not indicate that RRM has been applied as a common synthetic or transformative route for this compound or similar cyclic anhydrides.

Solvatochromism and Solvent Effects on Reactivity

Solvent properties such as polarity, hydrogen-bonding ability, and coordinating capability can affect the stability of reactants, intermediates, and transition states. In the context of cyclic anhydrides, solvent effects are particularly evident in nucleophilic ring-opening reactions. acs.org

Key Solvent Effects on Cyclic Anhydride Reactivity:

Polarity: Nonpolar solvents like toluene have been shown to enhance enantioselectivity in certain asymmetric ring-opening reactions of cyclic anhydrides. acs.org

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as THF or Et₂O, can sometimes lead to lower yields and enantioselectivities in noncovalent catalysis by competing for hydrogen-bonding sites on the catalyst or substrate. acs.org

Acidic Media: In the presence of a strong acid catalyst like perchloric acid, cyclic anhydrides can undergo reversible solvolytic reactions. For example, in anhydrous acetic acid, some cyclic anhydrides exist in equilibrium with the corresponding dicarboxylic acid and acetic anhydride. nih.gov The stability of the anhydride and the position of this equilibrium are structure-dependent. nih.gov

Intermolecular Interactions: Infrared spectroscopy studies on cyclic dipeptides (which contain anhydride-like functional groups) show that both Van der Waals interactions and hydrogen bonding with solvent molecules influence the absorption frequencies of the carbonyl groups. mdpi.com This indicates that the electronic environment of the carbonyl carbons, a key site for nucleophilic attack, is directly modulated by the solvent.

These general principles suggest that the choice of solvent is a critical parameter for controlling the outcome, rate, and selectivity of reactions involving this compound.

Table of Mentioned Compounds

Table 2: List of Chemical Compounds
Compound NameRole/Context
This compoundSubject of the article
2-Butene-1,4-diolSubstrate in Pd-catalyzed cycloaddition
2-(1-Alkynyl)-2-alken-1-oneSubstrate in Pd-catalyzed cycloaddition
TolueneSolvent
Pd2(dba)3·CHCl3Palladium catalyst precursor
c-Hex-BiphosPhosphine (B1218219) ligand
Ethyl glyoxylateSubstrate in Ru-catalyzed pyranone synthesis
p-ToluenesulfonamideSubstrate in Ru-catalyzed pyranone synthesis
Carbon monoxideC1 source in carbonylation reactions
Tetrahydrofuran (THF)Solvent
Diethyl ether (Et₂O)Solvent
Acetic acidSolvent/Reactant in solvolysis
Acetic anhydrideProduct of solvolysis
Perchloric acidAcid catalyst

An article on the structural characterization and theoretical studies of this compound cannot be generated at this time.

A thorough search for scientific literature and spectroscopic data required to populate the requested sections on advanced spectroscopic techniques and computational chemistry for the specific compound This compound did not yield sufficient information.

The search results primarily contain information on related but structurally distinct compounds, such as derivatives of 6,7-dihydro-4H-furo[3,4-c]pyran nih.govresearchgate.net or isomers like the furo[3,2-c]pyran system. researchgate.net For instance, crystallographic data was found for a substituted derivative (C₁₄H₁₄O₄), not the parent compound requested. nih.gov

To adhere to the strict instructions of focusing solely on "this compound" and to ensure scientific accuracy, the generation of the article is not possible without specific data on its NMR, IR, and mass spectra, as well as crystallographic and computational analyses. Providing information from related derivatives would violate the core requirement of the request.

Structural Characterization and Theoretical Studies of 6,7 Dihydro 4h Furo 3,4 C Pyran 1,3 Dione

Computational Chemistry and Quantum Mechanical Calculations

Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione is to determine its most stable three-dimensional structure through geometry optimization. This process typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to find the minimum energy arrangement of the atoms. The fused bicyclic system, consisting of a dihydrofuran ring fused to a dihydropyran ring, is not planar and can adopt several conformations.

The dihydropyran ring in similar heterocyclic systems is known to adopt non-planar conformations to relieve ring strain. Common conformations include the half-chair and the sofa (or envelope). researchgate.net For the 6,7-dihydro-4H-furo[3,4-c]pyran ring system, conformational analysis would involve calculating the relative energies of these different arrangements to identify the global minimum and other low-energy conformers. In studies of related halogenated pyran analogues, DFT calculations have been used to corroborate that specific chair-like conformations (e.g., ⁴C₁) are preferred, even in the presence of significant steric repulsion. beilstein-journals.orgnih.gov

The choice of computational method is crucial for accuracy. A typical approach involves a functional like B3LYP with a basis set such as 6-311+G(d,p), which has been shown to provide reliable geometries for a wide range of organic molecules. The potential energy surface can be scanned by systematically rotating torsion angles within the molecule to locate all possible stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Representative Torsion Angles for Potential Dihydropyran Ring Conformations Note: This table is illustrative, showing typical torsion angles for common six-membered ring conformations. Actual values for this compound would require specific calculations.

ConformationTorsion Angle 1 (degrees)Torsion Angle 2 (degrees)Torsion Angle 3 (degrees)Relative Energy (kcal/mol)
Chair-55 to -60+55 to +60-55 to -60(Hypothetical Baseline) 0.0
Twist-Boat+30 to +400 to +10-30 to -40(Hypothetical) +5-6
Half-Chair0-30 to -40+50 to +60(Hypothetical) +10-11
Sofa (Envelope)0+30 to +40-50 to -60(Hypothetical) +10-11

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its formation, such as through cycloaddition reactions, or its subsequent reactions, like ring-opening or nucleophilic attack at the anhydride (B1165640) carbonyls.

The key to mechanistic studies is the identification of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. Locating a TS and calculating its energy provides the activation energy barrier for that reaction step. For instance, the synthesis of related 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives has been achieved through a Pd-catalyzed formal (3+3) cycloaddition. nih.gov DFT calculations in such studies help to rationalize the observed high regio- and diastereoselectivity by comparing the energy barriers of different possible reaction pathways.

Computational studies on the formation of similar furo[3,4-d] nih.govresearchgate.netoxazines via gold(I)-catalyzed 1,3-dipolar cycloaddition have demonstrated the power of DFT in postulating a stepwise pathway and explaining stereochemical outcomes. researchgate.net A typical procedure involves optimizing the geometries of reactants, products, and intermediates, followed by a search for the transition state structure connecting them. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the activation energies of competing pathways allows for the prediction of the most likely reaction mechanism.

Electronic Structure Analysis and Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For the target molecule, the oxygen atoms of the anhydride carbonyls are expected to be the most electron-rich sites (negative potential, typically colored red), making them susceptible to attack by electrophiles or coordination to Lewis acids. Conversely, the carbonyl carbons are expected to be highly electron-deficient (positive potential, colored blue), marking them as the primary sites for nucleophilic attack.

From the FMO energies, various global reactivity descriptors can be calculated to quantify reactivity. These conceptual DFT descriptors provide a numerical basis for predicting chemical behavior.

Table 3: Key Reactivity Descriptors Derived from Conceptual DFT Note: The formulas provided are standard definitions. The values would be calculated from the HOMO and LUMO energies obtained through quantum chemical computations.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon adding an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration. A larger HOMO-LUMO gap implies greater hardness.
Electronic Chemical Potential (μ)μ = -(I + A) / 2Measures the "escaping tendency" of electrons from the equilibrium system.
Electrophilicity Index (ω)ω = μ² / (2η)A global index of electrophilic character.

Applications in Chemical Synthesis and Materials Science

6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione as a Versatile Synthetic Building Block

The reactivity of the cyclic anhydride (B1165640) group is central to the synthetic utility of this compound. This functional group can undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. These reactions typically proceed with the opening of the anhydride ring to form a carboxylic acid derivative, which can then be subjected to further chemical modifications. This reactivity allows for the controlled introduction of new functional groups and the construction of more elaborate molecular structures.

The furo-pyranone skeleton is a common structural feature in a variety of natural products that exhibit significant biological activities. rsc.orgbeilstein-archives.org Molecules containing this framework have been isolated from fungi and plants and have shown cytotoxic, antimicrobial, and free-radical scavenging properties. beilstein-archives.org Consequently, this compound and its derivatives serve as valuable precursors for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

The synthesis of these analogs often involves the strategic opening of the anhydride ring followed by further cyclization or functional group manipulation to achieve the target molecular complexity. The inherent stereochemistry of the pyran ring can also be exploited to control the three-dimensional arrangement of substituents in the final product.

Table 1: Examples of Natural Product Classes Containing the Furo-Pyranone Core

Natural Product Class Example(s) Reported Biological Activity Source Organism (Typical)
Naphtho[2,3-c]pyran-1,6,9-triones Semixanthomegnin Antibiotic, Antifungal Penicillium and Aspergillus species
Terpenoids Niveulone Cytotoxic Dasyscyphus niveus (Fungus)
Phenylpropanoids Phelligridin F, Inoscavin A Free-radical scavengers, Cytotoxic Fungus

This table presents classes of natural products that feature the core furo-pyranone skeleton, highlighting the potential for this compound as a starting point for synthetic analogs.

The electrophilic nature of the anhydride carbonyl carbons makes this compound an excellent substrate for the synthesis of other heterocyclic systems. By reacting it with dinucleophiles, the anhydride ring can be opened and subsequently re-closed to form new, fused heterocyclic rings. This strategy provides a modular approach to constructing complex, polycyclic molecules from a relatively simple starting material.

For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives, while the use of primary amines can yield maleimide (B117702) derivatives after ring-opening and subsequent dehydration. This versatility allows chemists to access a wide range of heterocyclic scaffolds, many of which are of interest in medicinal chemistry and materials science. The pyran ring remains intact throughout these transformations, providing a stable scaffold upon which new rings can be built.

Table 2: Potential Heterocyclic Systems from this compound

Reactant (Dinucleophile) Intermediate Product Final Heterocyclic System
Hydrazine (H₂N-NH₂) Carboxylic acid-hydrazide Fused Pyridazinone
Substituted Hydrazines (R-NH-NH₂) Carboxylic acid-hydrazide N-substituted Fused Pyridazinones
Primary Amines (R-NH₂) Carboxylic acid-amide Fused Maleimide
Hydroxylamine (H₂N-OH) Carboxylic acid-hydroxamic acid Fused Oxazinone

This table illustrates the potential of this compound as a building block for diverse heterocyclic structures through reactions with various dinucleophiles.

Role in Polymer Chemistry and Advanced Materials

Cyclic dianhydrides are fundamental monomers in the field of polymer chemistry, particularly for the synthesis of high-performance polymers like polyimides and polyesters. The structural characteristics of this compound, featuring a reactive dianhydride unit fused to a stable heterocyclic system, position it as a promising candidate for the creation of novel polymer architectures and advanced materials.

As a dianhydride monomer, this compound can participate in step-growth polymerization reactions with comonomers such as diamines or diols. The polycondensation reaction with aromatic or aliphatic diamines would lead to the formation of poly(amic acid)s, which can then be thermally or chemically cyclized to produce high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Alternatively, its reaction with diols would yield polyesters. The incorporation of the rigid and polar furo-pyran unit into the polymer backbone would be expected to significantly influence the material's properties, including its glass transition temperature, solubility, and thermal stability. Furthermore, the furan (B31954) component within the polymer structure could potentially be used as a diene in Diels-Alder reactions, offering a pathway for cross-linking the polymer chains to form thermoset materials or for developing self-healing networks.

The integration of the this compound unit into a polymer backbone can impart specific functionalities to the resulting material. The numerous oxygen atoms within the monomer unit can act as coordination sites for metal ions, suggesting potential applications in areas such as catalysis, gas separation, or the development of polymer-metal composites. The polarity imparted by the ether and carbonyl groups may also enhance the polymer's adhesion to various substrates. The inherent asymmetry and chirality of substituted derivatives could be exploited in the design of polymers for chiral separations or as specialized optical materials.

Supramolecular Chemistry and Crystal Engineering of Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. Derivatives of this compound possess several structural features that make them attractive building blocks for supramolecular chemistry and crystal engineering.

The molecule contains multiple hydrogen bond acceptors in the form of its two carbonyl oxygen atoms and the ether oxygen of the pyran ring. These sites can engage in strong O—H···O or weaker C—H···O hydrogen bonds, which are crucial for directing the assembly of molecules in the solid state. nih.gov The relatively planar and rigid fused-ring system provides a scaffold that can participate in π-π stacking interactions with other aromatic or heteroaromatic systems.

By modifying the core structure with different functional groups, it is possible to introduce additional interaction sites, such as hydrogen bond donors or halogen bond donors, to create complex and predictable multi-dimensional networks. For example, the synthesis of amide or imide derivatives introduces N-H groups that can act as hydrogen bond donors, leading to robust self-assembly motifs like tetrameric rings. nih.gov The systematic study of these non-covalent interactions allows for the rational design of molecular crystals with tailored architectures and properties. rsc.org

Table 3: Potential Intermolecular Interactions for Crystal Engineering of Derivatives

Interaction Type Donor Group Acceptor Group Significance in Crystal Packing
Strong Hydrogen Bond O-H, N-H (on derivatives) Carbonyl Oxygen (C=O) Primary driver for network formation
Weak Hydrogen Bond C-H (aliphatic/aromatic) Carbonyl Oxygen, Ether Oxygen Fine-tuning of molecular arrangement
π-π Stacking Furo-pyran ring system Adjacent Furo-pyran or aromatic rings Contributes to close packing and stability

This table summarizes the key non-covalent interactions that can be utilized to control the solid-state structures of materials derived from this compound.

Applications in Catalysis and Reagent Design (e.g., Ligand Precursors)

The bifunctional nature of this compound, characterized by the presence of both a lactone and a cyclic anhydride, presents intriguing possibilities for its application in catalysis and reagent design, particularly as a precursor for novel ligands. While direct and extensive research on the catalytic applications of this specific dione (B5365651) is not widely documented, its structural motifs suggest a strong potential for the synthesis of unique ligand architectures for coordination with metal centers.

The dicarbonyl functionality of the anhydride ring is susceptible to nucleophilic attack, offering a straightforward route for the introduction of donor atoms such as nitrogen, phosphorus, or sulfur. For instance, reaction with primary amines or amino-functionalized phosphines could open the anhydride ring to form amide-acid or amide-phosphine derivatives. These derivatives, possessing both a hard oxygen or nitrogen donor and a soft phosphine (B1218219) donor, could act as hemilabile ligands. Such ligands are of significant interest in catalysis as they can reversibly coordinate to a metal center, creating a vacant site during a catalytic cycle, which can enhance catalytic activity and selectivity.

Furthermore, the furo[3,4-c]pyran backbone provides a rigid scaffold that can influence the steric and electronic properties of the resulting catalyst. The stereochemistry of the dihydro-pyran ring can also be exploited to synthesize chiral ligands for asymmetric catalysis. The development of palladium (II) complexes with ligands derived from a related furo[3,2-c]pyran-3,4-dione isomer has been reported, indicating that furo-pyranone structures are indeed viable as ligand scaffolds. researchgate.net This precedent suggests that this compound could similarly be elaborated into ligands for various metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.

The synthesis of derivatives of the 6,7-dihydro-4H-furo[3,4-c]pyran core has been achieved through methods such as palladium-catalyzed formal (3 + 3) allylic cycloaddition. nih.govresearchgate.net This synthetic accessibility allows for the modification of the core structure, which in turn can be used to fine-tune the properties of the derived ligands and their corresponding metal complexes.

Green Chemistry Aspects of this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for complex molecules like this compound. The focus is on creating processes that are more efficient, use less hazardous materials, and generate minimal waste. While specific green chemistry metrics for the synthesis of this exact dione are not extensively published, the general strategies for the synthesis of related furo-pyranone and pyran structures can be evaluated through a green chemistry lens.

Key green chemistry metrics that can be applied to assess the sustainability of a synthetic route include atom economy, E-factor (environmental factor), process mass intensity (PMI), and the use of renewable feedstocks and catalysts. researchgate.netmdpi.comsemanticscholar.org

Atom Economy: The palladium-catalyzed synthesis of 6,7-dihydro-4H-furo[3,4-c]pyran derivatives demonstrates a potentially high atom economy, as it involves a cycloaddition reaction where most of the atoms of the reactants are incorporated into the final product. nih.govresearchgate.net

Catalysis: The use of catalytic methods, particularly with recyclable catalysts, is a cornerstone of green chemistry. The synthesis of pyran derivatives often employs heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comnih.gov The development of syntheses for furo-pyranones also emphasizes the use of efficient and affordable catalysis under facile reaction conditions. researchgate.netrsc.org

Solvent Choice: The ideal green synthesis would be performed in a benign solvent, such as water or ethanol (B145695), or even under solvent-free conditions. Research into the synthesis of pyran derivatives has explored the use of aqueous ethanol and solvent-free reactions, which significantly reduces the environmental impact associated with volatile organic compounds (VOCs).

Renewable Feedstocks: A significant advancement in the green synthesis of furan and pyran-based molecules is the utilization of biomass as a starting material. rsc.org While not yet specifically demonstrated for this compound, the potential to derive the necessary precursors from renewable resources would greatly enhance the sustainability of its synthesis.

The table below outlines some key green chemistry metrics and their relevance to the synthesis of furo-pyranone structures.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants to the desired product.Cycloaddition routes to the furo[3,4-c]pyran core are inherently more atom-economical than linear syntheses with multiple steps.
E-Factor The mass ratio of waste to desired product. A lower E-factor indicates less waste and a greener process.The use of catalytic versus stoichiometric reagents significantly lowers the E-factor.
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents, process water) to produce a certain mass of product.Optimizing solvent use and catalyst loading can drastically reduce the PMI.
Use of Catalysis Employing catalysts to increase reaction efficiency and reduce energy consumption.Palladium-catalyzed syntheses are a key step towards the furo[3,4-c]pyran system. The use of reusable heterogeneous catalysts is a further green improvement.
Use of Renewable Feedstocks Sourcing starting materials from biomass rather than petrochemicals.A future goal for the sustainable production of this and related compounds.
Benign Solvents The use of environmentally friendly solvents or the elimination of solvents altogether.Research in related pyran syntheses has shown the feasibility of using greener solvents.

By focusing on these green chemistry principles, future synthetic routes to this compound can be designed to be more sustainable and environmentally responsible.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione and its analogs is intrinsically linked to the development of more efficient, atom-economical, and environmentally benign methodologies. Current research into related heterocyclic systems suggests several promising directions.

One key area of focus will be the application of advanced transition-metal catalysis. Methodologies such as palladium-catalyzed formal [3+3] allylic cycloadditions, which have been used to create related 6,7-dihydro-4H-furo[3,4-c]pyran derivatives, could be adapted for the target anhydride (B1165640). researchgate.netacs.org These reactions offer high levels of regio- and diastereoselectivity under mild conditions. Similarly, gold-catalyzed cycloisomerization reactions present an efficient pathway for constructing fused-ring systems and could be explored for the synthesis of the furo[3,4-c]pyran core. researchgate.net

Future synthetic strategies are expected to prioritize sustainability. This involves employing earth-abundant metal catalysts, using greener solvents like water or bio-derived solvents, and designing one-pot or tandem reactions to minimize waste and purification steps. oiccpress.com Intramolecular hetero-Diels-Alder reactions, a known route to similar furo[3,4-c]pyran-1-ones, could be rendered more sustainable through the use of Lewis acid catalysts that are recyclable and operate under solvent-free conditions. acs.orgunibe.ch

Synthetic ApproachPotential AdvantagesRelevant Catalyst Class
Formal [3+3] CycloadditionHigh regio- and diastereoselectivity, mild conditionsPalladium, Gold
Intramolecular Diels-AlderHigh atom economy, stereocontrolRecyclable Lewis Acids
Tandem/Cascade ReactionsStep-economy, reduced waste, increased efficiencyVarious Transition Metals

Exploration of Undiscovered Reactivity Modes

The unique structure of this compound, featuring a strained bicyclic system and a reactive anhydride moiety, suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these features to unlock novel chemical transformations.

The cyclic anhydride functional group is a prime target for nucleophilic attack. Beyond simple hydrolysis or aminolysis, its reaction with bifunctional nucleophiles could lead to ring-opening polymerization, yielding novel polyesters and polyamides. The inherent rigidity of the furo[3,4-c]pyran backbone could impart unique thermal and mechanical properties to these polymers.

Furthermore, the fused furan (B31954) and pyran rings could participate in various pericyclic and cycloaddition reactions. The development of enantioselective catalytic systems could allow for diastereoselective and enantioselective transformations, providing access to complex chiral molecules. acs.org Drawing inspiration from related chemistries, like the Piancatelli rearrangement of furylcarbinols, could lead to novel skeletal rearrangements of the furo[3,4-c]pyran system, generating diverse molecular scaffolds from a single precursor. mdpi.com

Advanced Materials Development from Furo[3,4-c]pyran Scaffolds

The rigid, non-aromatic, and functionalizable scaffold of this compound makes it an attractive building block for advanced materials. While direct applications are still emerging, the properties of related pyran and furan compounds suggest significant potential. oiccpress.comresearchgate.net

A primary avenue of research will be in the field of polymer chemistry. As mentioned, the anhydride group can serve as a monomer for creating polyesters and polyimides. The defined stereochemistry and conformational rigidity of the bicyclic core could be used to design polymers with high glass transition temperatures, enhanced thermal stability, and specific optical properties. These characteristics are highly desirable for applications in electronics, aerospace, and specialty coatings.

Moreover, the scaffold could be incorporated into functional materials such as organic dyes or photoactive materials. oiccpress.com By chemically modifying the core structure—for instance, by introducing chromophores or electronically active groups—it may be possible to create novel compounds for use in organic light-emitting diodes (OLEDs), sensors, or as components in photosensitizers.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To fully realize the potential of this compound and its derivatives, scalable and reproducible synthetic methods are essential. Flow chemistry and automated synthesis platforms offer a transformative approach to achieving this goal.

Continuous flow synthesis provides numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety when dealing with reactive intermediates, and improved mixing efficiency. sigmaaldrich.com For the synthesis of the furo[3,4-c]pyran core, flow reactors could enable the use of reaction conditions that are difficult to manage on a large scale in batch mode, potentially leading to higher yields and purities. The ability to "telescope" multiple reaction steps without intermediate purification is another key advantage that can significantly streamline the synthesis process. sigmaaldrich.com

Automation, integrated with flow chemistry, allows for high-throughput screening of reaction conditions to rapidly optimize synthetic routes. This combination of technologies will be crucial for exploring the vast chemical space around the furo[3,4-c]pyran scaffold and for producing materials in quantities sufficient for industrial evaluation.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is critical for rational design and optimization. Future research will increasingly rely on a synergy between advanced spectroscopic methods and computational chemistry.

In-situ spectroscopic techniques, such as ReactIR and process NMR, can provide real-time data on the concentration of reactants, intermediates, and products, offering a detailed picture of reaction kinetics and pathways. These experimental observations can be correlated with high-level computational studies.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the electronic structure of transient species. researchgate.net For example, computational modeling can be used to investigate the transition states of key cycloaddition or ring-opening reactions, guiding the choice of catalysts and reaction conditions to favor desired products. This integrated experimental-computational approach will accelerate the discovery of new reactions and the efficient synthesis of novel derivatives based on the furo[3,4-c]pyran scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.